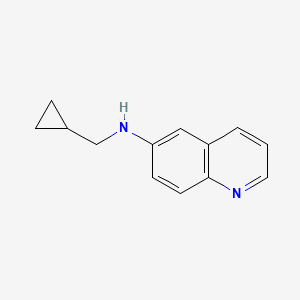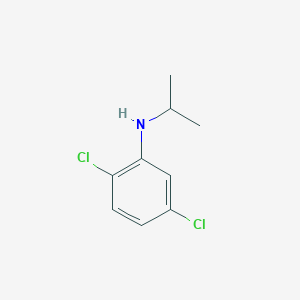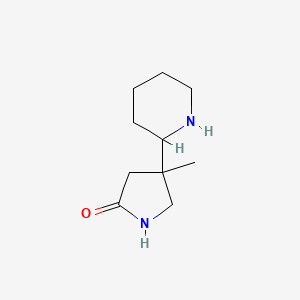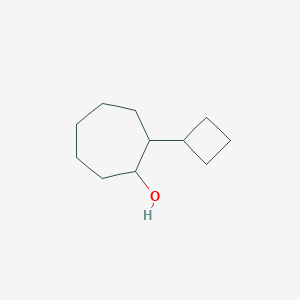![molecular formula C9H12N2O3S B13253901 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid is a chemical compound with the molecular formula C9H12N2O3S It is known for its unique structure, which includes a thiazole ring, a formamido group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a range of substituted thiazole compounds .
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and formamido group play crucial roles in binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Thiamine contains a thiazole ring and is structurally related, but it has distinct biological functions and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-6-8(15-5-11-6)9(14)10-4-2-3-7(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
HRVIZYHSXFRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
![2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide](/img/structure/B13253838.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)


![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)




![4-[(Cyclopropylmethyl)amino]butan-2-ol](/img/structure/B13253889.png)
